molecular formula C23H25N5O2S B2629118 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1298062-13-1

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2629118
CAS No.: 1298062-13-1
M. Wt: 435.55
InChI Key: SXJMBVSJNIGPIS-UHFFFAOYSA-N
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Description

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropanecarbonyl group, a diazepane ring, a phenyl group, a thiophene ring, and a pyrazole carboxamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopropanecarbonyl group: This can be achieved through the reaction of cyclopropanecarboxylic acid with a suitable reagent such as thionyl chloride to form the corresponding acyl chloride.

    Diazepane ring formation: The diazepane ring can be synthesized by reacting a suitable diamine with a dihalide under basic conditions.

    Coupling reactions: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Thiophene and pyrazole incorporation: The thiophene and pyrazole rings can be introduced through cyclization reactions involving suitable precursors and reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and specificity. The exact molecular targets and pathways involved will depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of scientific research applications.

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c29-22(20-15-19(25-26-20)21-3-1-14-31-21)24-17-6-8-18(9-7-17)27-10-2-11-28(13-12-27)23(30)16-4-5-16/h1,3,6-9,14-16H,2,4-5,10-13H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJMBVSJNIGPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=NNC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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